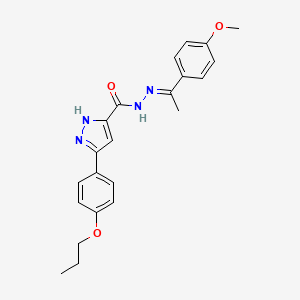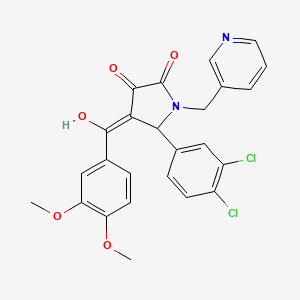![molecular formula C20H12F3N3O4S B12018222 {(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12018222.png)
{(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is a complex organic compound with a unique structure that combines elements of indole, thiazole, and acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethyl aniline, thionyl chloride, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its use in the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets and pathways.
Industry
In the industrial sector, [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mecanismo De Acción
The mechanism of action of [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]propionic acid
- [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]butyric acid
Uniqueness
[(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is unique due to its specific combination of functional groups and structural elements. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, for example, can enhance its stability and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H12F3N3O4S |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
2-[(3Z)-2-oxo-3-[4-oxo-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-ylidene]indol-1-yl]acetic acid |
InChI |
InChI=1S/C20H12F3N3O4S/c21-20(22,23)11-6-2-3-7-12(11)24-19-25-17(29)16(31-19)15-10-5-1-4-8-13(10)26(18(15)30)9-14(27)28/h1-8H,9H2,(H,27,28)(H,24,25,29)/b16-15- |
Clave InChI |
ZHCTYQZNENNFEW-NXVVXOECSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C/3\C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3)/C(=O)N2CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3)C(=O)N2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018152.png)



![5-(3-Isopropoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018173.png)

![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12018196.png)
![[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12018212.png)

![(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018218.png)

![N-(4-(Dimethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12018227.png)


